molecular formula C19H15F3N4O3S B2802445 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351644-15-9

2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2802445
CAS No.: 1351644-15-9
M. Wt: 436.41
InChI Key: ILUXRFRCFFBXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-amido)-N-[2-(trifluoromethyl)phenyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-19(21,22)11-4-1-2-5-12(11)24-18(28)26-8-7-13-15(10-26)30-17(23-13)25-16(27)14-6-3-9-29-14/h1-6,9H,7-8,10H2,(H,24,28)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXRFRCFFBXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.